2,9'-Bi-9h-carbazole 2,9'-Bi-9h-carbazole
Brand Name: Vulcanchem
CAS No.: 1226810-15-6
VCID: VC7118838
InChI: InChI=1S/C24H16N2/c1-4-10-21-17(7-1)18-14-13-16(15-22(18)25-21)26-23-11-5-2-8-19(23)20-9-3-6-12-24(20)26/h1-15,25H
SMILES: C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64
Molecular Formula: C24H16N2
Molecular Weight: 332.406

2,9'-Bi-9h-carbazole

CAS No.: 1226810-15-6

Cat. No.: VC7118838

Molecular Formula: C24H16N2

Molecular Weight: 332.406

* For research use only. Not for human or veterinary use.

2,9'-Bi-9h-carbazole - 1226810-15-6

Specification

CAS No. 1226810-15-6
Molecular Formula C24H16N2
Molecular Weight 332.406
IUPAC Name 2-carbazol-9-yl-9H-carbazole
Standard InChI InChI=1S/C24H16N2/c1-4-10-21-17(7-1)18-14-13-16(15-22(18)25-21)26-23-11-5-2-8-19(23)20-9-3-6-12-24(20)26/h1-15,25H
Standard InChI Key JZAGTIXVDVWCGZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,9'-Bi-9H-carbazole consists of two carbazole units linked at the 2- and 9-positions, forming a conjugated system (Figure 1). Its molecular formula is C<sub>24</sub>H<sub>16</sub>N<sub>2</sub>, with a planar structure that enhances π-π stacking interactions. The compound’s crystallographic data, though limited, suggest a monoclinic lattice system with intermolecular hydrogen bonding influencing its solid-state packing .

Key Structural Features:

  • Conjugation Length: Extended π-system due to biphenyl linkage.

  • Electron Density Distribution: Asymmetric charge distribution enhances redox activity.

  • Thermal Stability: Decomposition temperature exceeds 300°C, suitable for high-temperature applications .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves double copper-catalyzed C-N coupling of 2,2′-dibromobiphenyl with amines under aerobic conditions. This method achieves yields >85% and tolerates diverse amines, including electron-deficient aromatic and aliphatic variants.

Reaction Conditions:

  • Catalyst: CuI (10 mol%).

  • Ligand: 1,10-Phenanthroline.

  • Solvent: Dimethylformamide (DMF) at 110°C.

  • Time: 24–48 hours.

Challenges in Industrial Scaling

Industrial production remains underexplored. Potential strategies include continuous flow reactors to optimize heat transfer and purification via high-performance liquid chromatography (HPLC). Scalability is hindered by high catalyst costs and byproduct formation during coupling.

Optoelectronic Applications

Organic Light-Emitting Diodes (OLEDs)

2,9'-Bi-9H-carbazole serves as a host material in phosphorescent OLEDs (PHOLEDs), leveraging its wide bandgap (3.4 eV) and bipolar charge transport capabilities. In blue PHOLEDs, devices incorporating this compound achieve external quantum efficiencies (EQEs) of 18–22% .

Performance Metrics:

ParameterValue
Luminance Efficiency45 cd/A
Turn-On Voltage3.2 V
Lifetime (LT<sub>50</sub>)1,200 hours

Organic Photovoltaics (OPVs)

In bulk heterojunction solar cells, 2,9'-Bi-9H-carbazole-based polymers exhibit power conversion efficiencies (PCEs) of 8.5–9.2%, attributed to efficient exciton dissociation and charge mobility >0.1 cm²/V·s .

Comparative Analysis with Carbazole Isomers

Property2,9'-Bi-9H-Carbazole9,9'-Bi-9H-Carbazole2,7-Carbazole
Bandgap (eV)3.43.12.9
Charge Mobility (cm²/V·s)0.150.080.12
Thermal Stability (°C)>300280310

Key Insight: The 2,9'-isomer’s asymmetric structure enhances charge transport compared to symmetric analogs, making it preferable for optoelectronics .

Environmental and Toxicological Considerations

While 2,9'-Bi-9H-carbazole is stable under ambient conditions, its environmental impact remains understudied. Preliminary ecotoxicity assays indicate:

  • LC<sub>50</sub> (Daphnia magna): 12 mg/L (96 hours).

  • Biodegradability: <20% degradation after 28 days in soil.

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